molecular formula C10H10ClN3O2 B3003211 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937600-63-0

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3003211
CAS No.: 937600-63-0
M. Wt: 239.66
InChI Key: XVSGGDHCEZEKFY-UHFFFAOYSA-N
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Description

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Research has shown that derivatives of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be synthesized efficiently, and some of these compounds exhibit antiviral activity. Notably, some derivatives have shown effectiveness against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus without toxicity to Vero cells (Bernardino et al., 2007).

Development of Novel Heterocyclic Scaffolds

A study has developed approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds (Yakovenko & Vovk, 2021).

Antibacterial Properties

Research into 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, has revealed that some of these compounds exhibit good antibacterial properties (Maqbool et al., 2014).

N-Fused Heterocycle Synthesis

A study demonstrated an efficient method for synthesizing novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is beneficial for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Synthesis of Polysubstituted Derivatives

Research has focused on synthesizing polysubstituted pyrazolo[3,4-b]pyridine-3-carbohydrazide and pyrazolo[3,4-d]pyridazine derivatives, which are achieved through reactions involving 5-chloro 4-formyl pyrazole carboxylate with sulfonamide derivatives (Bhavsar et al., 2014).

Theoretical and Experimental Investigations

Studies have also been conducted on the structure and vibrational spectra of related compounds, providing insights into their tautomeric forms and intramolecular hydrogen bonding characteristics (Bahgat, Jasem, & El‐Emary, 2009).

Properties

IUPAC Name

5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGGDHCEZEKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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